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Cat. No.: B14128052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(Difluoro)methyl-phosphine (CH₃F₂P) is a unique organophosphorus compound characterized

by the presence of a difluoromethyl group directly attached to a phosphorus atom. This guide

provides a comprehensive overview of its chemical and physical properties, synthesis,

reactivity, and spectroscopic signature. Particular attention is paid to the influence of the

difluoromethyl group, a moiety of increasing importance in medicinal chemistry due to its ability

to act as a bioisostere and modulate key drug properties. This document is intended to serve

as a technical resource for researchers in chemistry and drug development, providing detailed

experimental insights and a foundation for further investigation of this and related compounds.

Core Properties
(Difluoro)methyl-phosphine is a gaseous compound at room temperature with a low boiling

point. The key physical and chemical properties are summarized in the table below.
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Property Value Reference

Chemical Formula CH₃F₂P [1][2]

Molecular Weight 84.01 g/mol [1]

Boiling Point -28 °C [1]

Dipole Moment 2.05 D [1]

CAS Number 753-59-3 [2]

Synthesis
A plausible and common method for the synthesis of (difluoro)methyl-phosphine involves the

fluorination of a corresponding chlorophosphine precursor. While a specific detailed protocol for

CH₃PF₂ is not readily available in the searched literature, a general and effective method can

be adapted from the synthesis of similar fluorophosphines. This involves the reaction of

methyldichlorophosphine with a mild fluorinating agent, such as antimony trifluoride (SbF₃).

Proposed Experimental Protocol: Fluorination of
Methyldichlorophosphine
This proposed protocol is based on established fluorination reactions of chlorophosphines.

Materials:

Methyldichlorophosphine (CH₃PCl₂)

Antimony trifluoride (SbF₃), freshly dried

An inert, high-boiling solvent (e.g., sulfolane or tetraglyme)

Inert gas (Nitrogen or Argon)

Standard vacuum line and glassware for handling air-sensitive compounds

Low-temperature condensation traps (e.g., liquid nitrogen)
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Procedure:

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a condenser connected to a vacuum line with a series of cold traps.

The entire apparatus is thoroughly dried and purged with an inert gas.

Reaction Mixture: A stoichiometric amount of freshly dried antimony trifluoride is placed in

the reaction flask. A high-boiling inert solvent is added to create a slurry.

Addition of Precursor: Methyldichlorophosphine is placed in the dropping funnel and added

dropwise to the stirred slurry of antimony trifluoride at a controlled temperature. The reaction

is typically initiated at room temperature, but cooling may be necessary to control the

exothermicity.

Reaction Progression: The reaction mixture is stirred at a slightly elevated temperature (e.g.,

50-70 °C) to drive the reaction to completion. The progress of the reaction can be monitored

by observing the cessation of the formation of the volatile product.

Product Isolation: (Difluoro)methyl-phosphine, being a volatile compound, is distilled from the

reaction mixture under reduced pressure and collected in a cold trap cooled with liquid

nitrogen.

Purification: The collected product can be further purified by fractional condensation on the

vacuum line to remove any residual starting material or byproducts.

Logical Workflow for Synthesis:

Apparatus Setup Reaction Isolation & Purification

Dried, inert atmosphere glassware with reaction flask, 
dropping funnel, condenser, and cold traps.

CH₃PCl₂ + SbF₃
(in inert solvent)

Controlled temperature,
stirring Vacuum Distillation Collection in Cold Trap

(-196 °C) Fractional Condensation CH₃F₂P

Click to download full resolution via product page
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Figure 1. Proposed workflow for the synthesis of (difluoro)methyl-phosphine.

Reactivity
The reactivity of (difluoro)methyl-phosphine is dictated by the lone pair of electrons on the

phosphorus atom, making it a nucleophile and a ligand for transition metals. The presence of

the electron-withdrawing fluorine atoms, however, reduces its nucleophilicity compared to

trimethylphosphine.

Nucleophilic Reactions
As a nucleophile, (difluoro)methyl-phosphine can react with various electrophiles. For instance,

it is expected to react with alkyl halides in substitution reactions to form phosphonium salts.

Coordination Chemistry
(Difluoro)methyl-phosphine can act as a ligand in transition metal complexes, donating its lone

pair to a metal center. The properties of the resulting complexes will be influenced by the

electronic effects of the difluoromethyl group.

Oxidation
The phosphorus atom in (difluoro)methyl-phosphine is in the +3 oxidation state and can be

oxidized by various oxidizing agents to form the corresponding phosphine oxide,

(difluoro)methylphosphine oxide (CH₃P(O)F₂).

Spectroscopic Properties
The structural characterization of (difluoro)methyl-phosphine relies heavily on spectroscopic

techniques, particularly Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and

Raman) Spectroscopy.

NMR Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of (difluoro)methyl-phosphine due

to the presence of three NMR-active nuclei: ¹H, ¹⁹F, and ³¹P.
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Nucleus
Expected Chemical Shift
(δ)

Expected Multiplicity and
Coupling Constants (J)

³¹P
~ +245 ppm (relative to 85%

H₃PO₄)

Triplet of quartets due to

coupling with two ¹⁹F and three

¹H nuclei. ¹J(P,F) is expected

to be large, while ²J(P,H) will

be smaller.

¹⁹F

Doublet of quartets due to

coupling with one ³¹P and three

¹H nuclei. ¹J(P,F) will be the

dominant coupling.

¹H

Doublet of triplets due to

coupling with one ³¹P and two

¹⁹F nuclei. ²J(P,H) and ²J(F,H)

will be observed.

Note: The chemical shift for ³¹P is estimated based on the value for the closely related

compound PMeF₂.

Vibrational Spectroscopy
The infrared (IR) and Raman spectra of (difluoro)methyl-phosphine will exhibit characteristic

vibrational modes corresponding to the various bonds within the molecule.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)

C-H stretching 2900 - 3000

P-F stretching 800 - 900

C-P stretching 650 - 750

CH₃ deformation 1300 - 1450

CF₂ deformation 500 - 600
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Relevance in Drug Development
The difluoromethyl group (CHF₂) is increasingly utilized in medicinal chemistry as a bioisostere

for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. Its introduction can significantly impact

a molecule's pharmacokinetic and pharmacodynamic properties.

Bioisosterism
The CHF₂ group can mimic the hydrogen-bonding capabilities of hydroxyl and thiol groups

while being more metabolically stable. As a methyl group mimic, it can alter steric and

electronic properties, potentially improving binding affinity and selectivity for a biological target.

Signaling Pathway Implication (Conceptual):

While no direct involvement of (difluoro)methyl-phosphine in specific signaling pathways has

been documented, its potential as a building block for more complex molecules suggests a

route for influencing biological processes. For instance, incorporating the P-CHF₂ moiety into a

known kinase inhibitor could modulate its interaction with the ATP-binding pocket.
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Drug Design Strategy
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Figure 2. Conceptual role of (difluoro)methyl-phosphine derivatives in drug design.

Conclusion
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(Difluoro)methyl-phosphine is a fascinating molecule with properties that make it a subject of

interest for both fundamental chemical research and as a potential building block in the

development of new pharmaceuticals. Its synthesis, while requiring specialized techniques for

handling air-sensitive and volatile compounds, is achievable through established fluorination

methodologies. The interplay of the methyl and difluoromethyl groups on the phosphorus

center results in a unique reactivity and spectroscopic signature. Further research into the

coordination chemistry and biological applications of (difluoro)methyl-phosphine and its

derivatives is warranted and holds the potential for significant advancements in

organophosphorus chemistry and medicinal science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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